molecular formula C6H9ClF3NO2 B2449725 (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2418594-02-0

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2449725
CAS No.: 2418594-02-0
M. Wt: 219.59
InChI Key: BMWFEFNXLHQUAF-MMALYQPHSA-N
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Description

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)_2) as the catalyst, along with a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 35°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid lies in its specific combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

(3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-1-3(2-10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWFEFNXLHQUAF-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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